H-DL-Asu-OH

Description

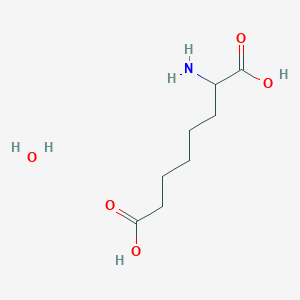

H-DL-Asu-OH (DL-α-Aminosuberic acid) is a non-proteinogenic amino acid derivative with the molecular formula C₈H₁₅NO₄ and a molecular weight of 189.21 g/mol . It is a racemic mixture of D- and L-isomers of 2-aminosuberic acid, characterized by an eight-carbon backbone containing both amino (-NH₂) and carboxylic acid (-COOH) functional groups at the α-position . Its IUPAC name is (RS)-2-Aminooctanedioic acid, and it is commonly used in peptide synthesis and biochemical research due to its structural flexibility and ability to modulate peptide conformation .

Properties

Molecular Formula |

C8H15NO4 |

|---|---|

Molecular Weight |

189.21 |

Synonym |

(RS)-2-Aminooctanedioic acid;DL-alpha-Aminosuberic acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties :

- CAS Number : 19641-59-9 (anhydrous) / 3054-07-7 (hydrated form) .

- Solubility : Typically soluble in water and polar solvents, though exact solubility data are proprietary.

- Applications : Used as a building block in peptide chemistry, particularly for introducing rigidity or extended chain conformations in synthetic peptides .

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes structural and functional differences between H-DL-Asu-OH and related amino acid derivatives:

| Compound | Molecular Formula | Molecular Weight | Carbon Chain Length | Functional Groups | Key Applications |

|---|---|---|---|---|---|

| H-DL-Asu-OH | C₈H₁₅NO₄ | 189.21 | 8 (linear) | α-amino, α-COOH | Peptide synthesis, drug design |

| H-DL-Abu-OH | C₄H₉NO₂ | 103.12 | 4 (linear) | α-amino, α-COOH | Small-molecule drug scaffolds |

| H-DL-Pro-OH | C₅H₉NO₂ | 131.13 | 5 (cyclic) | Secondary amine, α-COOH | Conformationally constrained peptides |

| H-DL-allo-Thr-OH | C₄H₉NO₃ | 119.12 | 4 (branched) | α-amino, α-COOH, β-OH | Glycopeptide analogs |

Structural Insights :

- Chain Length : H-DL-Asu-OH’s eight-carbon chain provides greater conformational flexibility compared to shorter analogs like H-DL-Abu-OH (4C) .

- Cyclic vs. Linear : H-DL-Pro-OH’s cyclic structure imposes rigidity, unlike the linear backbone of H-DL-Asu-OH .

- Branched Functionalization : H-DL-allo-Thr-OH contains a hydroxyl group, enabling hydrogen bonding absent in H-DL-Asu-OH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.